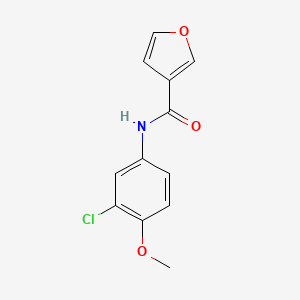

N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide

Description

Historical Context and Development

The exploration of furan derivatives in medicinal chemistry dates to the 18th century, with Carl Wilhelm Scheele’s isolation of 2-furoic acid from mucic acid marking an early milestone. However, systematic investigation into furan-carboxamides began in the mid-20th century, driven by the discovery of their bioactivity. N-(3-Chloro-4-methoxyphenyl)furan-3-carboxamide emerged in the 2010s as part of efforts to develop anthra[2,3-b]furan-3-carboxamides with enhanced antitumor properties. The incorporation of chloro and methoxy substituents aimed to improve binding affinity to cellular targets while modulating solubility—a strategy informed by earlier work on structurally related compounds like N-[4-(diethylamino)phenyl]furan-3-carboxamide. Advances in acyl chloride activation methods, particularly using thionyl chloride, enabled efficient synthesis of such derivatives, overcoming earlier yield limitations.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its dual functionalization: the electron-withdrawing chloro group enhances electrophilicity, while the methoxy group contributes to π-stacking interactions with biological targets. Preclinical studies on analogous anthra[2,3-b]furan-3-carboxamides demonstrate nanomolar IC50 values against leukemia and solid tumor cell lines, suggesting potential as kinase inhibitors or DNA intercalators. Additionally, its furan core mimics natural products’ structural motifs, offering a scaffold for combinatorial libraries targeting infectious diseases. Unlike simpler furan derivatives (e.g., 2-furoic acid), the carboxamide linkage provides conformational rigidity, potentially reducing off-target effects.

Structural Classification and Related Compound Families

This compound belongs to three overlapping structural families:

The 3-chloro-4-methoxyphenyl group distinguishes it from analogs like N-[4-(diethylamino)phenyl]furan-3-carboxamide, where a diethylamino group dominates electronic effects. Substituent positioning critically influences bioactivity; for instance, moving the chloro group from the 3- to 2-position reduces planarity, potentially diminishing DNA intercalation capacity.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize synthesis scalability and derivatization. Modified protocols using tert-butyl acetoacetate and optimized base conditions have elevated yields from 38% to 68% for intermediate esters. However, challenges persist in achieving aqueous solubility without compromising membrane permeability—a problem addressed partially through mesylate salt formation. Key knowledge gaps include:

- Mechanistic clarity : While analogs inhibit topoisomerase II, direct target validation for this compound is lacking.

- In vivo profiling : No published data exist on bioavailability or toxicity in animal models.

- Resistance mechanisms : Potential cross-resistance with anthracyclines remains unexplored.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-11-3-2-9(6-10(11)13)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFQZVBCPYBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=COC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide typically involves the reaction of 3-chloro-4-methoxyaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide exhibits potential anticancer properties. A study evaluated the compound's cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. The results demonstrated significant inhibition of cell proliferation, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro assays using DPPH radical scavenging methods revealed that derivatives of furan-based compounds, including this compound, possess strong free radical scavenging capabilities . This property may contribute to its therapeutic potential in managing conditions such as cardiovascular diseases and neurodegenerative disorders.

Mode of Action

The mechanism through which this compound exerts its effects involves modulation of key signaling pathways. For instance, studies have shown that it can inhibit the activation of matrix metalloproteinases, which are involved in tumor metastasis and vascular remodeling . Additionally, the compound's ability to suppress cyclooxygenase-2 expression further supports its role as an anti-inflammatory agent.

Case Studies

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substitution Patterns on the Aromatic Ring

- Methoxy vs. Methyl (): The methoxy group in the target compound enhances electron-donating effects compared to the methyl group in N-(3-chloro-4-methylphenyl)furan-2-carboxamide. This difference may improve hydrogen-bonding capacity, as seen in fragment 15 (N-(3-chloro-4-methoxyphenyl)acetamide), which interacts with Ser211 and Gly151 in protein targets .

- Chloro Substituent: The 3-chloro group is conserved across many analogs (e.g., cyprofuram ), suggesting its role in stabilizing aromatic interactions or acting as a halogen bond donor.

Carboxamide Linkage and Heterocyclic Modifications

- Furan-3-Carboxamide vs. Furan-2-Carboxamide (): The position of the carboxamide on the furan ring (3 vs.

- Replacement with Benzamide or Isoxazole (): Flutolanil’s trifluoromethyl-benzamide group increases hydrophobicity, favoring membrane penetration in fungicidal applications. Isoxazole-containing analogs (e.g., ) introduce nitrogen heterocycles, which may enhance metabolic stability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a furan ring, a carboxamide group, and a chloro-methoxy-substituted phenyl moiety. The molecular structure is critical for its interaction with biological targets, influencing its pharmacological properties.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/mL |

| Escherichia coli | 4 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, although further research is needed to elucidate these mechanisms .

Anticancer Activity

This compound has been evaluated for its anticancer effects against several cancer cell lines. The results indicate that it possesses significant cytotoxicity, particularly against breast and lung cancer cells.

Case Study: Cytotoxicity Testing

In a study involving the MTT assay, the compound was tested against various cancer cell lines:

| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |

|---|---|---|

| HeLa | 24 | 42 (CA-4) |

| MDA-MB-231 | 30 | 50 (Doxorubicin) |

| A549 | 28 | 45 (Paclitaxel) |

The data suggest that this compound exhibits comparable or superior activity to established anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cancer cell proliferation or bacterial growth.

Q & A

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.

Yields >75% are achievable with stoichiometric control (1.2:1 molar ratio of acid to amine) and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic Question: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in furan/phenyl regions).

- ¹³C NMR : Identify carbonyl resonance (~165–170 ppm) and quaternary carbons.

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between amide and methoxy groups) and validate torsion angles. Monoclinic systems (space group P2₁/c) are typical, with unit cell parameters a = 10.7–10.8 Å, b = 21.7–21.8 Å .

- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and aryl C–Cl vibrations (~750 cm⁻¹).

Basic Question: What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization or microplate-based formats (e.g., 96-well plates) to test activity against kinases or proteases. IC₅₀ values can be calculated via dose-response curves.

- Cellular Viability Assays : Employ MTT or resazurin reduction in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for mGlu4 receptors) to assess affinity (Kᵢ) .

Advanced Question: How can researchers resolve contradictions in reported solubility and bioavailability data for this compound analogs?

Methodological Answer:

- Solubility Analysis : Use shake-flask method with HPLC quantification in buffered solutions (pH 1.2–7.4). Adjust co-solvents (e.g., DMSO ≤1%) to avoid artifacts.

- Bioavailability Studies : Compare pharmacokinetic (PK) profiles in rodent models (IV vs. oral administration). LC-MS/MS quantifies plasma concentrations.

- Data Normalization : Account for batch-to-batch purity variations (e.g., via elemental analysis) and assay conditions (e.g., temperature, agitation speed) .

Advanced Question: What structure-activity relationship (SAR) trends are observed in this compound derivatives targeting neurological receptors?

Methodological Answer:

- Substituent Effects :

- Chloro Group : Essential for mGlu4 receptor binding (removal reduces affinity by >50%).

- Methoxy Position : Para-methoxy enhances metabolic stability vs. ortho-substitution.

- Furan Ring : Replacement with thiophene decreases potency (ΔpIC₅₀ = 1.2).

- SAR Table :

| Derivative | R₁ | R₂ | mGlu4 Kᵢ (nM) |

|---|---|---|---|

| Parent compound | Cl | OMe | 12.3 ± 1.1 |

| Des-chloro analog | H | OMe | 320 ± 25 |

| Thiophene replacement | Cl | OMe | 45.6 ± 3.8 |

Data derived from radioligand competition assays .

Advanced Question: How can computational modeling guide the design of this compound derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking : Use crystal structures (PDB: 4X6W for mGlu4) to predict binding poses. Focus on hydrophobic pockets accommodating the chloro-methoxy phenyl group.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2.0 Å indicates favorable binding.

- ADMET Prediction : Tools like SwissADME predict logP (optimal: 2–3) and CNS permeability. Substituents reducing P-gp efflux (e.g., trifluoromethyl) improve brain penetration .

Advanced Question: What experimental strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., DCM/hexane or EtOAc/heptane) to induce nucleation.

- Temperature Gradients : Use a thermal cycler to gradually cool saturated solutions (40°C → 4°C over 48 hours).

- Seeding : Introduce microcrystals from analogous compounds (e.g., furan-2-carboxamide derivatives) to template growth.

Successful crystallization in P2₁/c space group requires <1% impurities (HPLC purity ≥99%) and low humidity (<30% RH) .

Advanced Question: How do metabolic stability assays inform the optimization of this compound for in vivo applications?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS.

- Metabolite Identification : Use HR-MS/MS to detect hydroxylation (e.g., at furan C4) or O-demethylation.

- Stability Enhancement : Fluorination of the methoxy group or cyclopropyl substitution reduces CYP450-mediated oxidation (t₁/₂ increased from 15 → 45 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.